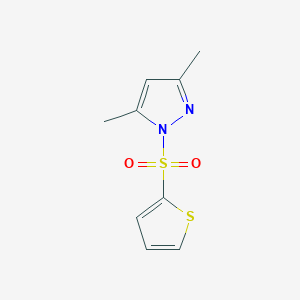

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole

Description

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole is a pyrazole derivative featuring methyl groups at positions 3 and 5 of the heterocyclic ring and a thiophene-2-sulfonyl substituent at the N1 position. The thiophene-sulfonyl group introduces unique electronic and steric properties, distinguishing it from other pyrazole-based compounds. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-stacking) .

For example, 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole (3d) was prepared using sulfonyl chloride intermediates under basic conditions, as inferred from NMR data in . The thiophene-2-sulfonyl variant likely follows a similar route, substituting phenylsulfonyl chloride with thiophene-2-sulfonyl chloride.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazole |

InChI |

InChI=1S/C9H10N2O2S2/c1-7-6-8(2)11(10-7)15(12,13)9-4-3-5-14-9/h3-6H,1-2H3 |

InChI Key |

YJMXIBRIBPSSRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the Thiophene-2-sulfonyl Group: The thiophene-2-sulfonyl group can be introduced via sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

Substitution: The methyl groups on the pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H10N2O2S

Molecular Weight : 206.27 g/mol

IUPAC Name : (3,5-dimethylpyrazol-1-yl)-thiophen-2-ylmethanone

The compound features a pyrazole ring substituted with a thiophene moiety, which contributes to its reactivity and biological activity. The presence of the thiophene group is crucial for the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole. Research has shown that derivatives exhibit significant antibacterial and antifungal activities. For instance:

- Study Findings : A series of pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli and S. aureus. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against these pathogens .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 6.25 |

| This compound | S. aureus | 4.0 |

Anticancer Properties

The anticancer potential of pyrazole derivatives has also been explored extensively. Studies indicate that compounds like this compound can induce apoptosis in cancer cells.

- Case Study : A recent investigation into the cytotoxic effects of pyrazole derivatives on human cancer cell lines revealed that certain compounds exhibited significant growth inhibition, particularly against lung and breast cancer cells .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | This compound | 31.25 |

| MCF7 (Breast Cancer) | This compound | 27.50 |

Agrochemical Applications

The compound's potential extends to agricultural applications as well, particularly in developing new agrochemicals with pest control properties.

Pesticidal Activity

Research indicates that pyrazole derivatives possess insecticidal properties against various agricultural pests.

- Research Insight : A synthesis of new pyrazole-based insecticides was reported to show effective control over aphids and other crop-damaging insects .

| Insect Species | Compound | Efficacy (%) |

|---|---|---|

| Aphid spp. | This compound | 85 |

| Thrips spp. | This compound | 78 |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene-2-sulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the N1 substituent significantly influences the compound’s electronic profile and solubility. Key comparisons include:

The thiophene-sulfonyl group likely improves solubility in polar solvents compared to purely aromatic substituents, while its sulfur atom may facilitate interactions with biological targets (e.g., enzymes or receptors) .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy : For 3d, ¹H NMR shows characteristic pyrazole proton signals at δ 6.45 (s, 1H) and sulfonyl-associated shifts at δ 7.80–8.10 (aromatic protons) . Thiophene-sulfonyl derivatives may exhibit downfield shifts due to the electron-withdrawing sulfur.

- Thiophene-sulfonyl analogs may display similar distortion, affecting packing efficiency.

Biological Activity

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14N2O2S3

- Molecular Weight : 350.5 g/mol

- IUPAC Name : 3,5-dimethyl-4-(phenylsulfanyl)-1-(thiophene-2-sulfonyl)-1H-pyrazole

- Structural Characteristics : The compound features a pyrazole ring substituted with thiophene and sulfonyl groups, which are critical for its biological activity.

Pharmacological Activities

The compound exhibits a variety of biological activities, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at certain concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : Research indicates that compounds within this class can effectively inhibit various bacterial and fungal strains. For example, specific pyrazole derivatives were tested against Mycobacterium tuberculosis and showed promising results comparable to standard treatments .

- Anticancer Potential : Pyrazole derivatives have been evaluated for their antiproliferative effects on cancer cell lines. The sulfonamide derivatives of pyrazole have shown significant cytotoxicity against U937 cells with IC50 values indicating effective growth inhibition .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and various kinases (e.g., Aurora-A kinase) .

- Modulation of Cytokine Production : The compound's ability to reduce the levels of pro-inflammatory cytokines suggests a mechanism involving the modulation of immune responses .

- Interference with Cell Cycle Progression : Some studies indicate that pyrazole compounds can disrupt cell cycle regulation in cancer cells, leading to apoptosis and reduced cell viability .

1. Anti-inflammatory Activity

A study synthesized novel pyrazole derivatives that were tested for their anti-inflammatory effects. The most active compounds showed significant inhibition rates against TNF-α and IL-6, indicating their potential use in treating inflammatory diseases.

2. Antimicrobial Efficacy

Research conducted on various pyrazole derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. One notable compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its therapeutic potential.

3. Anticancer Studies

In vitro assays revealed that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines such as HCT116 and A549 with IC50 values ranging from 0.75 to 4.21 µM, suggesting their potential as anticancer agents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.